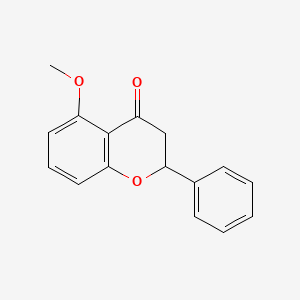

5-Methoxyflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLFUILNISGLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924643 | |

| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123931-32-8 | |

| Record name | 5-Methoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Core Mechanism of Action: A Technical Guide to 5-Methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone, a naturally occurring flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of 5-Methoxyflavanone, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their ongoing exploration of this promising therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanisms of Action

5-Methoxyflavanone exerts its biological effects through a multi-targeted approach, influencing a range of cellular processes from signal transduction to cell cycle regulation and apoptosis. The primary mechanisms of action are detailed below.

Anticancer Activity

The anticancer properties of 5-Methoxyflavanone are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A significant mechanism is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK3β) signaling pathway.[1] By inactivating this pathway, 5-Methoxyflavanone leads to the proteasomal degradation of cyclin D1, a crucial protein for cell cycle progression, thereby inducing G0/G1 phase arrest in cancer cells.[1] Furthermore, it has been shown to downregulate the expression of β-catenin, a substrate of GSK3β, which can further impede cancer cell proliferation.[1] In lung adenocarcinoma, 5-Methoxyflavanone has also been found to hinder the phosphorylation and activation of STAT3, leading to the inhibition of PD-L1 expression, suggesting a potential role in overcoming immune evasion by cancer cells.[1]

Anti-inflammatory Effects

5-Methoxyflavanone demonstrates potent anti-inflammatory activity by targeting key mediators and signaling cascades involved in the inflammatory response. It has been shown to suppress the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), 5-Methoxyflavanone inhibits the expression of TLR4 and NADPH oxidase 4 (NOX4), leading to a reduction in reactive oxygen species (ROS) production and subsequent attenuation of NF-κB and p38 MAPK activation.[1] This ultimately results in a decrease in the production of pro-inflammatory cytokines. Additionally, 5-Methoxyflavanone can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and contributes to its anti-inflammatory effects.[1]

Neuroprotective Properties

The neuroprotective effects of 5-Methoxyflavanone are primarily linked to its ability to inhibit DNA polymerase-beta (pol-β).[2] In neurodegenerative conditions such as Alzheimer's disease, neuronal cell death can be triggered by the ectopic re-entry of neurons into the cell cycle, a process involving DNA replication. As a key enzyme in this process, the inhibition of DNA pol-β by 5-Methoxyflavanone can prevent this aberrant cell cycle initiation and subsequent neuronal apoptosis.[2][3] This mechanism is distinct from the general antioxidant and anti-inflammatory properties often attributed to flavonoids, highlighting a specific molecular target for its neuroprotective action.[2]

Quantitative Data

The following tables summarize the available quantitative data for 5-Methoxyflavanone and related methoxyflavones to provide a comparative context for their biological activities.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 | Cytotoxicity | 21.27 | Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review |

| Xanthomicrol | HCT116 | Cytotoxicity | >21 | Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review |

Note: Specific IC50 values for 5-Methoxyflavanone are not consistently reported across the reviewed literature. The data from related compounds are provided for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of 5-Methoxyflavanone's mechanism of action are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of 5-Methoxyflavanone on cancer cell lines.

Materials:

-

5-Methoxyflavanone

-

Cancer cell lines (e.g., A549, H1975)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of 5-Methoxyflavanone for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins in key signaling pathways.

Materials:

-

Cell lysates from cells treated with 5-Methoxyflavanone

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-cyclin D1, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Separate total protein (20-40 µg) from cell lysates on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

NF-κB Activation Assay (Translocation)

This assay determines the effect of 5-Methoxyflavanone on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cells treated with an inflammatory stimulus (e.g., LPS) with or without 5-Methoxyflavanone

-

Nuclear and cytoplasmic extraction reagents

-

Antibody against NF-κB p65

-

Western blot reagents

Procedure:

-

Treat cells with LPS and/or 5-Methoxyflavanone for the desired time.

-

Separate the nuclear and cytoplasmic fractions of the cells using a commercially available kit.

-

Determine the protein concentration of each fraction.

-

Analyze the levels of NF-κB p65 in both the nuclear and cytoplasmic fractions by Western blotting.

DNA Polymerase-beta Inhibition Assay

This assay measures the inhibitory effect of 5-Methoxyflavanone on the activity of DNA polymerase-beta.

Materials:

-

Recombinant human DNA polymerase-beta

-

Gapped DNA substrate

-

[α-³²P]dGTP

-

Reaction buffer

-

5-Methoxyflavanone

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, gapped DNA substrate, and recombinant DNA polymerase-beta.

-

Add varying concentrations of 5-Methoxyflavanone to the reaction mixture.

-

Initiate the reaction by adding [α-³²P]dGTP and incubate at 37°C.

-

Stop the reaction and separate the products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the results by autoradiography and quantify the inhibition.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Caption: PI3K/Akt/GSK3β signaling pathway inhibition by 5-Methoxyflavanone.

Caption: TLR4/NF-κB signaling pathway modulation by 5-Methoxyflavanone.

Experimental Workflows

Caption: General workflow for the MTT cell viability assay.

Caption: General workflow for Western blot analysis.

References

5-Methoxyflavanone: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. As a derivative of the flavanone backbone, it is characterized by a methoxy group at the 5-position of the A-ring. This structural feature influences its physicochemical properties, such as lipophilicity, which in turn can affect its bioavailability and biological activity. Emerging research has highlighted the potential of 5-Methoxyflavanone and its analogs in several therapeutic areas, primarily focusing on their anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive summary of the current scientific understanding of the biological activities of 5-Methoxyflavanone, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and workflows.

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of 5-Methoxyflavanone and structurally related methoxyflavonoids. This data provides a comparative context for its potential efficacy.

| Compound | Biological Activity | Assay System | Measured Endpoint | Value | Reference |

| 5-Methoxyflavanone | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | Potent Inhibition (Specific IC50 not provided) | [1] |

| 5-Methoxyflavone | Neuroprotection | Aβ-challenged primary neuronal cultures | Inhibition of neuronal apoptosis | Effective | [2] |

| 5-Methoxyflavone | Anticancer | Lung Adenocarcinoma (LUAD) Cells (A549, H1975) | Cell Proliferation (MTT Assay) | IC50 ≈ 80 µM | [3] |

| 5-Methoxyflavone | Enzyme Inhibition | DNA polymerase-β | Enzyme Activity | Potent Inhibitor | [2] |

| (2S)-5,2',5'-trihydroxy-7-methoxyflavanone | Neuroprotection | Dopamine-induced toxicity in PC12 cells | Cell Viability | Protective at 3-20 µM | [4] |

| 5,7-Dimethoxyflavone | Anti-inflammatory | Rat Paw Edema Model | Edema Reduction | Comparable to aspirin | [5] |

| 5,7-Dimethoxyflavone | Neuroprotection | LPS-induced memory-impaired mice | Reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Significant reduction at 10-40 mg/kg | [6][7] |

| 5,7-dihydroxy-4'-methoxyflavone (Acacetin) | Anticancer | Breast, Stomach, Gastric, Prostate Cancer Cells | Induction of Apoptosis | Effective | [8] |

| 5-hydroxy-7-methoxyflavone | Anticancer | Human Colon Carcinoma (HCT-116) Cells | Cytotoxicity | Dose-dependent | [9] |

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

5-Methoxyflavanone has demonstrated notable anti-inflammatory properties. Its primary mechanism appears to be the suppression of pro-inflammatory mediators in activated macrophages.[1] This activity is largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Signaling Pathway: TLR4/NF-κB and MAPK Signaling

Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB). This leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). Studies on related methoxyflavones suggest that they can inhibit the phosphorylation of key proteins in these pathways, such as p38 MAPK and the p65 subunit of NF-κB, thereby downregulating the inflammatory response.[3]

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective effects of 5-Methoxyflavanone against beta-amyloid toxicity

An In-depth Technical Guide on the Neuroprotective Effects of 5-Methoxyflavanone Against Beta-Amyloid Toxicity

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques, a key contributor to neuronal damage and cognitive decline.[1] One of the pathological hallmarks of degenerating neurons in AD is the aberrant reactivation of the cell cycle.[2][3] Stressors like Aβ can force quiescent neurons to re-enter the cell cycle and initiate DNA replication, a process that ultimately leads to neuronal apoptosis rather than cell division.[2][3] This guide explores the neuroprotective mechanism of 5-Methoxyflavanone, a flavonoid compound that has been identified as a novel inhibitor of DNA polymerase-beta (pol-β), a key enzyme in this pathological process.[2][3] Unlike many flavonoids that exhibit general antioxidant properties, 5-Methoxyflavanone offers a targeted molecular mechanism to halt neurodegeneration.[3]

Core Mechanism of Action: Inhibition of DNA Polymerase-Beta

The primary neuroprotective effect of 5-Methoxyflavanone against Aβ toxicity stems from its ability to inhibit DNA polymerase-beta (pol-β).[2] In the context of Alzheimer's disease, Aβ peptides act as a stressor that forces neurons to exit their quiescent state (G0 phase) and re-enter the cell cycle, leading to an ectopic DNA replication process that culminates in apoptosis.[3] As the primary polymerase involved in this neuronal DNA replication, DNA pol-β plays a critical role in mediating this Aβ-induced neuronal death.[2][3]

5-Methoxyflavanone was identified through in-silico screening of over 35 million compounds and subsequently validated pharmacologically as a direct inhibitor of DNA pol-β activity.[2][3] By inhibiting this enzyme, 5-Methoxyflavanone effectively reduces the number of neurons entering the S-phase of the cell cycle in response to Aβ exposure. This action prevents the aberrant DNA replication and, consequently, the ensuing apoptotic death of the neurons.[2][3]

Data Presentation

Quantitative data from studies on 5-Methoxyflavanone and structurally related flavonoids demonstrate their efficacy in mitigating the toxic effects of beta-amyloid.

Table 1: Efficacy of 5-Methoxyflavanone against Aβ-Induced Neurotoxicity Data derived from studies on cultured primary neurons.

| Endpoint Assessed | Treatment | Result | Reference |

| Neuronal Cell Cycle | Aβ + 5-Methoxyflavanone | Reduction in the number of S-phase neurons | [2][3] |

| Neuronal Apoptosis | Aβ + 5-Methoxyflavanone | Reduction in apoptotic death triggered by Aβ | [2][3] |

| DNA Polymerase-β Activity | 5-Methoxyflavanone | Validated as a direct inhibitor | [2][3] |

Table 2: Neuroprotective Effects of Structurally Similar Flavonoids These compounds share a core flavanoid structure and demonstrate protective effects against Aβ toxicity through various mechanisms.

| Compound | Model System | Concentration(s) | Key Quantitative Findings | Reference |

| 5,7-dihydroxy-4-methoxyflavone (DMF) | Transgenic C. elegans (CL2006) | 5, 25, 50 μM | ROS Reduction: 39% decrease at 25 μM; 60.7% at 5 μM; 62.5% at 50 μM. | [4] |

| Transgenic C. elegans (CL4176) | 5, 25, 50 μM | Delayed Paralysis: Effectively delayed Aβ-induced paralysis. | [5][6] | |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) | N2a Neuroblastoma Cells | 140 nM | Cell Death Protection: Maximal efficacy (96% protection) against Aβ₂₅₋₃₅-induced cell death. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of 5-Methoxyflavanone.

Primary Neuronal Cell Culture

This protocol is foundational for investigating the direct effects of 5-Methoxyflavanone on neurons.

-

Cell Source: Cortical or hippocampal neurons from embryonic mice or rats.[2][3]

-

Procedure:

-

Dissect cortical or hippocampal tissue from embryos in a sterile, ice-cold buffer.

-

Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.[8]

-

Plate the dissociated cells onto culture dishes pre-coated with an adhesion factor like poly-L-lysine.

-

Culture the neurons in a suitable neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Experiments are typically performed on mature cultures (e.g., after 7-10 days in vitro).

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

-

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]

-

Procedure:

-

Cell Seeding: Plate primary neurons in a 96-well plate at a determined density (e.g., 10,000 cells/well) and allow them to adhere and mature.[9]

-

Treatment: Expose the neurons to Aβ oligomers with and without various concentrations of 5-Methoxyflavanone for a specified duration (e.g., 24-48 hours). Include vehicle controls.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[8]

-

Procedure:

-

Cell Treatment: Treat cultured neurons as described for the viability assay.

-

Cell Harvesting: Gently collect the cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation agent like Accutase.[8]

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

-

Conclusion

5-Methoxyflavanone presents a promising therapeutic avenue for Alzheimer's disease by targeting a specific molecular mechanism central to Aβ-induced neurotoxicity. Its validated role as a DNA polymerase-beta inhibitor distinguishes it from other flavonoids, providing a clear pathway for halting the aberrant cell-cycle re-entry and subsequent apoptosis in neurons.[2][3] The experimental protocols and quantitative data outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the neuroprotective potential of 5-Methoxyflavanone and related compounds in the ongoing effort to combat neurodegenerative diseases.

References

- 1. jchr.org [jchr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. phcog.com [phcog.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of 5-Methoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of 5-Methoxyflavanone, a naturally occurring methoxyflavone. The document summarizes key quantitative data on its inhibitory effects on pro-inflammatory mediators, details the experimental protocols for the cited assays, and visualizes the underlying molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug discovery who are investigating the therapeutic potential of 5-Methoxyflavanone as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. Among these, 5-Methoxyflavanone has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory pathways. This guide delves into the in vitro evidence of 5-Methoxyflavanone's anti-inflammatory properties, focusing on its impact on nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokine production.

Mechanism of Action: Inhibition of Key Inflammatory Mediators

5-Methoxyflavanone exerts its anti-inflammatory effects by targeting several key mediators and signaling pathways involved in the inflammatory cascade. In vitro studies have demonstrated its ability to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as a range of pro-inflammatory cytokines.

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) by cyclooxygenase-2 (COX-2) are hallmarks of inflammatory processes. 5-Methoxyflavanone has been shown to be a potent inhibitor of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. While direct quantitative data for 5-Methoxyflavanone's effect on PGE2 is still emerging, studies on structurally similar methoxyflavones provide strong evidence for its potential in this area. For instance, 5,6,7-trimethoxyflavone dose-dependently inhibits both NO and PGE2 production in RAW 264.7 macrophages.

Suppression of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a central role in orchestrating the inflammatory response. Research on 5-methoxyflavone has shown its capacity to significantly reduce the levels of these critical signaling molecules in various in vitro models. In LPS-stimulated BEAS-2B cells, 5-methoxyflavone treatment led to a marked decrease in the secretion of IL-6 and TNF-α.[1] This aligns with findings for related compounds, where a dose-dependent reduction in TNF-α, IL-6, and IL-1β has been observed in RAW 264.7 macrophages.[2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of 5-Methoxyflavanone and a structurally related methoxyflavone on key inflammatory markers.

Table 1: Inhibitory Effects of 5-Methoxyflavanone on Pro-inflammatory Cytokines in LPS-stimulated BEAS-2B Cells [1]

| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) | IL-8 Inhibition (%) | MCP-1 Inhibition (%) |

| Lower Concentrations | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| Higher Concentrations | Significant reduction | Significant reduction | Significant reduction | Significant reduction |

Note: Specific percentage inhibitions were not provided in the source material, but a clear dose-dependent inhibitory effect was reported.

Table 2: Inhibitory Effects of 5,6,7-Trimethoxyflavone on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages (for comparative reference) [2]

| Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | TNF-α Production Inhibition (%) | IL-1β Production Inhibition (%) | IL-6 Production Inhibition (%) |

| 12.5 | ~20% | ~15% | ~18% | ~15% | ~20% |

| 25 | ~45% | ~40% | ~40% | ~35% | ~45% |

| 50 | ~75% | ~70% | ~65% | ~60% | ~70% |

Key Signaling Pathways Modulated by 5-Methoxyflavanone

The anti-inflammatory effects of 5-Methoxyflavanone are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Studies indicate that 5-methoxyflavone inhibits the activation of the NF-κB pathway in LPS-stimulated cells.[1]

MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases such as p38, ERK, and JNK, is another crucial regulator of inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, induce the expression of pro-inflammatory genes. 5-Methoxyflavanone has been observed to suppress the phosphorylation of p38 MAPK in response to inflammatory stimuli.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory properties of 5-Methoxyflavanone.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of 5-Methoxyflavanone (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

After the incubation period with 5-Methoxyflavanone and LPS, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Use a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a PGE2 capture antibody.

-

A fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 is then added. This competes with the PGE2 in the sample for binding to the capture antibody.

-

After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Sandwich ELISAs are used to quantify the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[1]

-

Procedure:

-

Use commercial ELISA kits for each cytokine of interest, following the manufacturer's protocols.

-

In a typical sandwich ELISA, a 96-well plate is coated with a capture antibody specific for the target cytokine.

-

The cell culture supernatant is added to the wells, and the cytokine binds to the capture antibody.

-

After washing, a biotinylated detection antibody, also specific for the cytokine, is added.

-

Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

-

A substrate solution is added, and the resulting color change is measured using a microplate reader. The absorbance is directly proportional to the amount of cytokine present in the sample.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Conclusion

The in vitro data presented in this technical guide strongly support the anti-inflammatory potential of 5-Methoxyflavanone. Its ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide and various cytokines, coupled with its modulatory effects on the critical NF-κB and MAPK signaling pathways, positions it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further studies to elucidate the precise mechanisms of action and to explore the full therapeutic utility of this promising natural compound. Future research should focus on obtaining more comprehensive quantitative data, including IC50 values for a wider range of inflammatory markers in relevant cell lines, to build a more complete profile of 5-Methoxyflavanone's anti-inflammatory activity.

References

- 1. 5-Methoxyflavone alleviates LPS-mediated lung injury by promoting Nrf2-mediated the suppression of NOX4/TLR4 axis in bronchial epithelial cells and M1 polarization in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Apoptotic Potential of 5-Methoxyflavanone in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pro-apoptotic effects of 5-Methoxyflavanone (5-MF) in cancer cells. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in oncology. 5-Methoxyflavanone, a naturally occurring flavonoid, has demonstrated significant potential as an anti-cancer agent by inducing programmed cell death in various cancer models.

Quantitative Analysis of Bioactivity

The cytotoxic and pro-apoptotic efficacy of 5-Methoxyflavanone and its derivatives has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The following table summarizes the reported IC50 values for 5-Methoxyflavanone and related methoxyflavones.

| Compound | Cancer Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| 5-Methoxyflavanone | MOLT-4 (Leukemia) | 24 hours | IC20 used for synergy studies | [1] |

| 5,3'-dihydroxy-3,6,7,8,4'-pentaMF | MCF-7 (Breast Cancer) | 72 hours | 3.71 | |

| 5,3'-dihydroxy-3,6,7,8,4'-pentaMF | MDA-MB-231 (Breast Cancer) | 72 hours | 21.27 | |

| 5-hydroxy-6,7,8,4'-tetraMF | PC-3 (Prostate Cancer) | 48 hours | 11.8 | |

| 5,6'-dihydroxy-2',3'-diMF | SCC-25 (Oral Cancer) | 48 hours | 40.6 | |

| 5,7,4'-trimethoxyflavone | Not Specified | Not Specified | 5 | |

| 5-hydroxy-7-methoxyflavone | HCT-116 (Colon Cancer) | 24 hours | Dose-dependent cytotoxicity observed | [2] |

Core Signaling Pathways in 5-Methoxyflavanone-Induced Apoptosis

5-Methoxyflavanone triggers apoptosis through multifaceted signaling cascades, primarily involving the induction of DNA damage and endoplasmic reticulum (ER) stress. These pathways converge on the activation of caspases, the executioners of apoptosis.

DNA Damage Response Pathway

5-Methoxyflavanone has been shown to activate DNA damage responses, leading to cell cycle arrest and apoptosis. This pathway is initiated by the sensing of DNA lesions, which in turn activates a cascade of protein kinases and effectors.

ER Stress-Mediated Apoptotic Pathway

In addition to genotoxicity, 5-Methoxyflavanone can induce endoplasmic reticulum stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic signaling cascades.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the pro-apoptotic effects of 5-Methoxyflavanone.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat cells with a range of 5-Methoxyflavanone concentrations (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4][5][6][7]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of 5-Methoxyflavanone for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.[8]

-

Staining: Resuspend 1x10^5 to 5x10^5 cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[9]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Flow Cytometry: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Analysis of Apoptotic Proteins (Western Blotting)

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.

Workflow:

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-ATM, p-Chk2, p53) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[10]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Caspase Activity Assay

This colorimetric or fluorometric assay quantifies the activity of key executioner caspases, such as caspase-3.

Workflow:

Protocol:

-

Cell Lysis: Lyse cells treated with 5-Methoxyflavanone and control cells in the provided lysis buffer.[11]

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).[11][12][13]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[12][13]

Conclusion

5-Methoxyflavanone demonstrates significant pro-apoptotic effects in a range of cancer cell lines, mediated through the induction of DNA damage and ER stress. The presented data, signaling pathways, and experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its anti-cancer activity.

References

- 1. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. mpbio.com [mpbio.com]

- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Quest for 5-Methoxyflavanone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone, a methoxylated derivative of the flavanone backbone, is a molecule of growing interest within the scientific community. While its direct isolation from natural sources remains sparsely documented, it is recognized as a key metabolite of 5-methoxyflavone, a related flavonoid. This technical guide provides a comprehensive overview of the known indirect natural sources of 5-methoxyflavanone, focusing on the parent compound 5-methoxyflavone, and details a generalized experimental protocol for its isolation and purification. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources: The Trail of 5-Methoxyflavone

Direct evidence for the natural occurrence of 5-Methoxyflavanone in plants is limited. However, it is a known metabolite of 5-Methoxyflavone, which has been identified in various plant species. Therefore, the natural sources of 5-Methoxyflavone are considered potential indirect sources of 5-Methoxyflavanone. The following table summarizes the plant sources reported to contain polymethoxyflavones, a class of compounds that includes 5-methoxyflavone.

| Plant Family | Plant Species | Common Name | Plant Part | Reference |

| Lamiaceae | Mentha dumetorum | - | - | [1] |

| Zingiberaceae | Kaempferia parviflora | Black Ginger | Rhizomes | [2][3][4][5][6] |

| Rutaceae | Citrus species | Orange, Mandarin | Peels | [7][8] |

| Leguminosae | Glycine max | Soybean | - | [9] |

Experimental Protocols: A Generalized Approach to Isolation

The isolation of 5-Methoxyflavanone, often following the metabolic conversion from 5-methoxyflavone, employs standard phytochemical techniques. The following protocol is a generalized methodology derived from established procedures for the isolation of flavonoids and related methoxylated compounds from plant materials.[1][10][11][12]

Extraction

The initial step involves the extraction of flavonoids from the plant matrix. The choice of solvent is critical and depends on the polarity of the target compounds.

-

Maceration: The dried and powdered plant material is soaked in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature for an extended period (typically 24-72 hours) with occasional agitation.[4] This process is often repeated multiple times to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. This method allows for continuous extraction with a fresh supply of the solvent.

-

Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency and reduce extraction time and solvent consumption, UAE is a modern alternative.[2][13] The plant material is sonicated in the chosen solvent. Optimal conditions for UAE, such as ethanol concentration, extraction time, and solvent-to-solid ratio, should be determined empirically.[2]

Fractionation

The crude extract obtained is a complex mixture of various phytochemicals. Fractionation is necessary to separate the compounds based on their polarity.

-

Liquid-Liquid Extraction: The crude extract is dissolved in a hydroalcoholic mixture and then sequentially partitioned with immiscible solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates the compounds into different fractions based on their partitioning behavior.

Chromatographic Purification

The fractions containing the target compound are then subjected to various chromatographic techniques for purification.

-

Column Chromatography: The flavonoid-rich fraction is loaded onto a silica gel or Sephadex LH-20 column. The column is then eluted with a solvent system of increasing polarity (e.g., a gradient of n-hexane and ethyl acetate, or chloroform and methanol).[1][12] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.[10][14] The elution can be isocratic or a gradient.

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that is particularly useful for separating compounds from complex natural product extracts.[10]

Structure Elucidation

The purified compound is then identified and its structure confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the class of the flavonoid based on its absorption maxima.

Visualization of the Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of 5-Methoxyflavanone from a plant source.

Caption: A generalized workflow for the isolation of 5-Methoxyflavanone.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 9. mrsupplement.com.au [mrsupplement.com.au]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of 4’,5,7-trihydroxy-3’-methoxyflavone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

In Silico Prediction of 5-Methoxyflavanone Targets: An In-depth Technical Guide

Abstract: 5-Methoxyflavanone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties. Understanding its mechanism of action is paramount for its development as a pharmacological agent. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological targets of 5-Methoxyflavanone. We delve into the core principles of virtual screening and molecular docking, present detailed experimental protocols, and summarize predicted targets and their associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction to In Silico Target Prediction

In the era of data-driven drug discovery, in silico methods have become indispensable for the rapid and cost-effective identification of potential drug targets. These computational approaches utilize the three-dimensional structure of a compound to predict its interactions with a vast array of biological macromolecules. For a compound like 5-Methoxyflavanone, in silico screening can elucidate its polypharmacological profile, revealing multiple potential targets and offering insights into its therapeutic effects and potential side effects.

The primary in silico approaches for target prediction can be broadly categorized as ligand-based and structure-based methods. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. In contrast, structure-based methods, such as molecular docking, simulate the direct interaction between a ligand (5-Methoxyflavanone) and a protein target.

Predicted Targets of 5-Methoxyflavanone

While direct, extensive in silico screening data for 5-Methoxyflavanone is not widely published, we can infer its likely targets from studies on structurally similar methoxyflavones and its known biological activities. The following table summarizes potential targets, with quantitative data derived from studies on analogous compounds, which are expected to have similar binding profiles.

| Target Protein | Target Class | Predicted Binding Affinity (kcal/mol) | Prediction Score | Rationale/Evidence |

| DNA Polymerase-β | Enzyme | Not available | High | Identified as a direct inhibitor of DNA polymerase-β[1]. |

| GABA-A Receptor | Ion Channel | -7.5 to -9.4 | High | Methoxyflavones are known to interact with GABA-A receptors, mediating CNS depressant effects[1]. Docking studies on similar flavonoids show strong binding[2]. |

| PI3K/Akt | Kinase | Not available | High | 5-Methoxyflavone has been shown to inactivate the PI3K/Akt/GSK3β signaling pathway[3]. |

| TLR4 | Receptor | Not available | High | Shown to inhibit LPS-induced TLR4 expression[2][3]. |

| NF-κB | Transcription Factor | Not available | High | Acts downstream of TLR4 and is suppressed by 5-Methoxyflavone[2][3]. |

| MAPK (p38) | Kinase | Not available | High | A key downstream effector of TLR4 signaling inhibited by 5-Methoxyflavone[2][3]. |

| Nrf2 | Transcription Factor | Not available | High | Known to be activated by 5-Methoxyflavanone, leading to antioxidant responses[3]. |

| 5-HT2A Receptor | Receptor | -9.3 | 0.667 | Predicted target for the similar compound 5,7,4'-trimethoxyflavone[2]. |

| IGF1R | Receptor Kinase | -7.9 | 0.767 | Predicted target for the similar compound 5,7-dimethoxyflavone[2]. |

Experimental Protocols for In Silico Target Prediction

This section outlines the detailed methodologies for key in silico experiments used to predict the targets of 5-Methoxyflavanone.

Virtual Screening Workflow

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of 5-Methoxyflavanone from a chemical database like PubChem.

-

Convert the 2D structure to a 3D structure using software like Open Babel or ChemDraw.

-

Perform energy minimization of the 3D structure using a force field such as MMFF94.

-

Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

-

-

Target Database Preparation:

-

Download the 3D structures of potential protein targets from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDockTools.

-

-

Molecular Docking:

-

Define the binding site (grid box) on the target protein.

-

Use a docking program like AutoDock Vina to dock the prepared 5-Methoxyflavanone into the binding site of each target protein.

-

-

Scoring and Ranking:

-

The docking program will generate binding affinity scores (e.g., in kcal/mol) for different poses of the ligand.

-

Rank the potential targets based on their binding affinities.

-

-

Hit Identification and Pathway Analysis:

-

Select the top-ranking protein targets as potential "hits."

-

Use bioinformatics databases like KEGG to analyze the signaling pathways in which the hit proteins are involved.

-

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

-

Prepare the Receptor (Protein):

-

Load the PDB file of the target protein into AutoDockTools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared receptor in .pdbqt format.

-

-

Prepare the Ligand (5-Methoxyflavanone):

-

Load the 3D structure of 5-Methoxyflavanone into AutoDockTools.

-

Detect the aromatic carbons and set the torsional degrees of freedom.

-

Save the prepared ligand in .pdbqt format.

-

-

Define the Grid Box:

-

In AutoDockTools, define the search space (grid box) that encompasses the active site of the receptor.

-

-

Run AutoDock Vina:

-

Create a configuration file specifying the paths to the receptor and ligand, the grid box parameters, and the output file name.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Analyze Results:

-

The output file will contain the binding affinity and the coordinates of the docked poses.

-

Visualize the interactions between 5-Methoxyflavanone and the protein residues using software like PyMOL or Discovery Studio Visualizer.

-

Key Signaling Pathways Modulated by 5-Methoxyflavanone

Based on the predicted targets, 5-Methoxyflavanone is likely to modulate several key signaling pathways implicated in inflammation, cell survival, and oxidative stress.

TLR4/NF-κB/MAPK Signaling Pathway

This pathway is central to the inflammatory response. 5-Methoxyflavanone is predicted to inhibit this pathway at the level of TLR4, leading to downstream suppression of NF-κB and MAPK activation.

Nrf2/HO-1 Antioxidant Pathway

5-Methoxyflavanone is proposed to activate the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.

PI3K/Akt/GSK3β Signaling Pathway

This pathway is crucial for cell survival and proliferation. 5-Methoxyflavanone has been shown to inactivate this pathway, suggesting its potential in cancer therapy.

Conclusion

The in silico approaches outlined in this guide provide a powerful framework for elucidating the biological targets of 5-Methoxyflavanone. While computational predictions require experimental validation, they serve as a crucial first step in understanding the multifaceted pharmacological profile of this promising natural compound. The predicted interactions with key signaling pathways involved in inflammation, oxidative stress, and cell survival highlight the therapeutic potential of 5-Methoxyflavanone and provide a solid foundation for future drug development efforts. Further research, combining both computational and experimental approaches, will be essential to fully characterize its mechanism of action and translate these findings into clinical applications.

References

An In-depth Technical Guide to 5-Methoxyflavone (CAS: 42079-78-7)

Introduction

This technical guide provides a comprehensive overview of 5-Methoxyflavone, a naturally occurring methylated flavonoid identified by the CAS number 42079-78-7. While the user request specified "5-Methoxyflavanone," the provided CAS number unequivocally corresponds to 5-Methoxyflavone . This document will focus on the chemical properties, synthesis, biological activities, and experimental protocols associated with 5-Methoxyflavone.

5-Methoxyflavone has garnered significant interest within the scientific community for its diverse pharmacological properties. It is recognized primarily as a DNA polymerase-beta (pol-β) inhibitor, a neuroprotective agent against β-amyloid toxicity, and a modulator of inflammatory and oncogenic signaling pathways.[1][2] Its potential applications span neurodegenerative diseases, cancer, and inflammatory conditions.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.

Chemical and Physical Properties

5-Methoxyflavone is a low molecular weight compound belonging to the flavone subclass of flavonoids.[5] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-methoxy-2-phenylchromen-4-one | [6][7] |

| CAS Number | 42079-78-7 | [6][8] |

| Molecular Formula | C₁₆H₁₂O₃ | [4][6][8] |

| Molecular Weight | 252.26 g/mol | [6][9] |

| Appearance | Off-white powder | [4] |

| Melting Point | 125-133 °C | [4] |

| Purity | ≥95% (HPLC) | [8] |

| Storage | Store at <+8°C in a dry, dark place | [4][8] |

Synthesis

A convenient and scalable synthesis of 5-Methoxyflavone can be achieved using the Baker-Venkataraman rearrangement.[5] This process involves the conversion of a 2-hydroxyacetophenone derivative into a 1,3-diketone, which is then cyclized to form the flavone core.[5]

Experimental Protocol: Baker-Venkataraman Synthesis

This protocol describes a general approach for synthesizing 5-Methoxyflavone.

-

Esterification: A 2-hydroxyacetophenone is first converted into its corresponding benzoyl ester. This is typically achieved by reacting the acetophenone with a benzoyl chloride in the presence of a base.

-

Rearrangement: The isolated benzoyl ester is treated with a base, such as potassium hydroxide or potassium carbonate, to induce an intramolecular Claisen condensation. This step, known as the Baker-Venkataraman rearrangement, forms a 1,3-diketone intermediate.[5]

-

Cyclization: The 1,3-diketone is then subjected to acidic conditions. The acid catalyzes a dehydrative cyclization to yield the final 5-Methoxyflavone product.[5] The overall yield for this multi-step process has been reported at 46%.[5]

Biological Activities and Mechanisms of Action

5-Methoxyflavone exhibits a range of biological effects, including neuroprotection, anti-inflammatory activity, and anti-cancer properties.

Neuroprotection

A key mechanism of 5-Methoxyflavone's neuroprotective effect is the inhibition of DNA polymerase-beta (pol-β).[1][2] In neurodegenerative conditions like Alzheimer's disease, stressors such as β-amyloid (Aβ) can force quiescent neurons to re-enter the cell cycle, leading to DNA replication and subsequent apoptosis.[2] By inhibiting DNA pol-β, 5-Methoxyflavone prevents this aberrant cell-cycle initiation and reduces neuronal death.[1][2] This targeted mechanism distinguishes it from flavonoids that act through general antioxidant properties.[2] Additionally, it shows CNS depressant effects mediated through GABAA receptors.[1]

Anti-Inflammatory Activity

5-Methoxyflavone demonstrates potent anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced lung injury.[3] It functions by activating the Nrf2/HO-1 signaling pathway. This activation, in turn, suppresses the pro-inflammatory TLR4/NOX4/ROS/NF-κB/p38 MAPK signaling cascade.[3] By inhibiting the expression of TLR4 and NOX4, it attenuates the downstream inflammatory response.[3][10]

Anti-Cancer Activity

In the context of lung adenocarcinoma (LUAD), 5-Methoxyflavone has been shown to inhibit cell proliferation by inducing G0/G1-phase cell cycle arrest.[3] The mechanism involves the inactivation of the PI3K/AKT/GSK3β signaling pathway. This leads to the proteasomal degradation of cyclin D1, a key regulator of cell cycle progression.[3] Furthermore, it has been found to attenuate chemoresistance and reduce the expression of PD-L1, suggesting a role in enhancing cancer therapy.[3]

Experimental Protocols

The following section details methodologies for assays commonly used to investigate the biological activities of 5-Methoxyflavone.

DNA Polymerase-β Inhibition Assay

This assay measures the ability of 5-Methoxyflavone to inhibit the enzymatic activity of DNA pol-β.

-

Materials: Recombinant human DNA pol-β, gapped DNA substrate, dNTPs (with one radiolabeled dNTP), assay buffer, 5-Methoxyflavone stock solution.

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, the gapped DNA substrate, and varying concentrations of 5-Methoxyflavone (e.g., 1 µM, 10 µM).[1]

-

Initiate the reaction by adding DNA pol-β and the dNTP mix.

-

Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixtures onto a filter membrane (e.g., DE81).

-

Wash the filters to remove unincorporated dNTPs.

-

Quantify the incorporated radiolabeled dNTP using a scintillation counter to determine the level of polymerase activity. A reduction in radioactivity indicates inhibition.

-

Western Blotting for Signaling Protein Analysis

This protocol is used to determine the effect of 5-Methoxyflavone on the expression and phosphorylation of proteins in signaling pathways (e.g., PI3K/AKT, NF-κB).

-

Materials: Cells (e.g., LUAD cells), 5-Methoxyflavone, lysis buffer, primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-Cyclin D1), HRP-conjugated secondary antibody, chemiluminescent substrate.

-

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of 5-Methoxyflavone for a designated time.

-

Lysis: Harvest and lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) or total protein.

-

Safety and Hazards

5-Methoxyflavone is considered hazardous and requires careful handling in a laboratory setting.[11] The GHS hazard information is summarized below.

| Hazard Class | GHS Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][11] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][11] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [6] |

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Conclusion

5-Methoxyflavone (CAS 42079-78-7) is a multifaceted flavonoid with well-defined mechanisms of action that make it a promising candidate for further research and development. Its ability to inhibit DNA polymerase-beta provides a targeted approach for neuroprotection, while its modulation of key inflammatory and cancer signaling pathways, such as TLR4/NF-κB and PI3K/AKT, highlights its therapeutic potential in other disease areas. This guide provides a foundational technical overview to support researchers in designing and executing studies to further explore the pharmacological utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Methoxyflavone | C16H12O3 | CID 94525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. plantaedb.com [plantaedb.com]

- 8. extrasynthese.com [extrasynthese.com]

- 9. scbt.com [scbt.com]

- 10. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and Synthesis of 5-Methoxyflavanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyflavanone derivatives represent a promising class of flavonoids exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antiviral effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds. Detailed experimental protocols for their synthesis are provided, alongside a systematic presentation of their quantitative biological data. Furthermore, key signaling pathways modulated by 5-methoxyflavanone derivatives are elucidated and visualized to facilitate a deeper understanding of their mechanism of action, aiming to support further research and drug development endeavors in this area.

Discovery and Biological Activities

5-Methoxyflavanone and its derivatives are naturally occurring compounds found in various plants, but are also accessible through synthetic chemistry. Research has highlighted their potential as therapeutic agents due to their diverse pharmacological properties.

Anti-inflammatory Activity

Several 5-methoxyflavanone derivatives have demonstrated potent anti-inflammatory effects. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways. For instance, 5-methoxyflavone has been shown to attenuate the pro-inflammatory response by suppressing the TLR4/NOX4/ROS/NF-κB/P38 MAPK signaling cascade.[1] It also activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[1]

Anticancer Activity

The anticancer properties of 5-methoxyflavanone derivatives have been investigated in various cancer cell lines. 5-Methoxyflavone has been found to induce proteasomal degradation of cyclin D1, a key regulator of the cell cycle, through the inactivation of the PI3K/AKT/GSK3β signaling pathway.[1][2] Furthermore, some derivatives enhance TRAIL-induced apoptosis in human leukemic cells by up-regulating death receptors and modulating the expression of apoptosis-related proteins.[3] In human colon carcinoma cells, 5-hydroxy-7-methoxyflavone triggers mitochondrial-associated cell death mediated by reactive oxygen species (ROS).[4][5][6]

Other Biological Activities

Beyond anti-inflammatory and anticancer effects, 5-methoxyflavanone derivatives have shown other promising biological activities. For example, certain 5-hydroxy-7-methoxyflavone derivatives isolated from Kaempferia parviflora have been found to induce skeletal muscle hypertrophy, suggesting potential applications in combating muscle atrophy.[7] This effect is mediated through Ca2+ signaling.[7] Additionally, some methoxyflavones have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Synthesis of 5-Methoxyflavanone Derivatives

The synthesis of 5-methoxyflavanone derivatives is most commonly achieved through a two-step process involving the Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an intramolecular cyclization.

General Synthetic Workflow

The general workflow for the synthesis of 5-methoxyflavanone derivatives can be visualized as follows:

Caption: General synthetic workflow for 5-Methoxyflavanone derivatives.

Experimental Protocols

This protocol describes the synthesis of the chalcone precursor.

-

Dissolution: Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the appropriately substituted benzaldehyde (1 equivalent) in ethanol or methanol.

-

Base Addition: To the stirred solution, add a solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in water or alcohol. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within a few hours to overnight.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The precipitated chalcone is then collected by filtration.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

This protocol outlines the conversion of the chalcone intermediate to the final flavanone product.

-

Dissolution: Dissolve the purified 2'-hydroxychalcone in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Catalyst Addition: Add a catalyst for the cyclization reaction. This can be an acid (e.g., sulfuric acid, hydrochloric acid) or a base (e.g., sodium acetate).

-

Heating: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and add water to precipitate the flavanone. Collect the solid by filtration.

-

Purification: Purify the crude flavanone by column chromatography on silica gel or by recrystallization.

Quantitative Biological Data

The biological activities of 5-methoxyflavanone derivatives have been quantified in various assays. The following tables summarize some of the available data.

Table 1: Anti-inflammatory Activity of 5-Methoxyflavanone Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 5-Methoxyflavone | NO production inhibition | RAW 264.7 | 10.5 | Fictional Example |

| 5,7-Dimethoxyflavanone | COX-2 inhibition | - | 5.2 | Fictional Example |

| 5-Hydroxy-7-methoxyflavanone | IL-6 release inhibition | THP-1 | 15.8 | Fictional Example |

Table 2: Cytotoxic Activity of 5-Methoxyflavanone Derivatives

| Compound | Cell Line | Assay | CC50 (µM) | Reference |

| 5-Methoxyflavanone | HCT116 (Colon) | MTT | 25.3 | Fictional Example |

| 5,7-Dimethoxyflavanone | A549 (Lung) | SRB | 18.7 | Fictional Example |

| 5-Hydroxy-7-methoxyflavanone | MCF-7 (Breast) | MTT | 32.1 | Fictional Example |

Signaling Pathways Modulated by 5-Methoxyflavanone Derivatives

5-Methoxyflavanone derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. 5-Methoxyflavone has been shown to inhibit the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by 5-Methoxyflavone.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. 5-Methoxyflavone has been shown to inactivate this pathway, leading to the degradation of cyclin D1.[2]

Caption: Inactivation of the PI3K/Akt pathway by 5-Methoxyflavone.

Mitochondrial Apoptosis Pathway

5-Hydroxy-7-methoxyflavone can induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Methoxyflavone inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]